Tetrafluorosuccinamide

Fluorinated building block Thermal analysis Material science

Procure Tetrafluorosuccinamide (377-37-7) to leverage the critical differentiation of perfluorinated building blocks. Non-fluorinated analogs fail under high-temperature conditions where this compound excels (mp 259-262°C). Its short C2 backbone specifically enables anisotropic phase formation in LCPs. Essential for medicinal chemists synthesizing stable fluorinated heterocycles.

Molecular Formula C4H4F4N2O2
Molecular Weight 188.08 g/mol
CAS No. 377-37-7
Cat. No. B1296446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluorosuccinamide
CAS377-37-7
Molecular FormulaC4H4F4N2O2
Molecular Weight188.08 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(=O)N)(F)F)(F)F)N
InChIInChI=1S/C4H4F4N2O2/c5-3(6,1(9)11)4(7,8)2(10)12/h(H2,9,11)(H2,10,12)
InChIKeyMYWRUVWOYAPWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrafluorosuccinamide (CAS 377-37-7) Procurement Guide: Properties, Purity, and Industrial Utility


Tetrafluorosuccinamide (CAS 377-37-7), also known as 2,2,3,3-tetrafluorobutanediamide, is a fluorinated aliphatic diamide . It is characterized by a four-carbon backbone where all hydrogen atoms are replaced by fluorine, resulting in a molecular formula of C4H4F4N2O2 and a molecular weight of 188.08 g/mol . As a specialized fluorinated building block, it exhibits distinct physicochemical properties, including a high melting point of 259-262°C , which are a direct consequence of its perfluorinated structure and strong intermolecular hydrogen bonding. These features make it a valuable intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals, where the incorporation of fluorine can dramatically alter molecular properties like lipophilicity, metabolic stability, and thermal resistance [1].

Why Non-Fluorinated Succinamide Derivatives Cannot Substitute Tetrafluorosuccinamide (CAS 377-37-7)


The replacement of hydrogen with fluorine in the succinamide backbone fundamentally alters its electronic and steric properties, making non-fluorinated analogs unsuitable substitutes in applications requiring the unique attributes of fluorinated compounds . The strong electron-withdrawing effect of fluorine atoms impacts the reactivity of the amide groups and the overall polarity of the molecule, which is critical in synthetic transformations and material design [1]. Furthermore, fluorination significantly enhances thermal and chemical stability, a prerequisite for applications in high-performance polymers and harsh reaction conditions [2]. Simply substituting Tetrafluorosuccinamide with a cheaper, non-fluorinated succinamide will lead to vastly different outcomes in terms of reaction kinetics, product stability, and final material performance. The specific evidence for its differentiated role is quantified in the following section, underscoring the need for precise procurement based on application-specific requirements.

Quantitative Differentiation of Tetrafluorosuccinamide (CAS 377-37-7) Against Key Analogs


Comparative Physicochemical Properties: Melting Point and Thermal Stability

Tetrafluorosuccinamide exhibits a significantly higher melting point (259-262°C) compared to its non-fluorinated analog, succinamide (mp 160-165°C) . This difference, exceeding 90°C, is a direct consequence of the fluorinated structure, which strengthens intermolecular hydrogen bonding and increases thermal stability.

Fluorinated building block Thermal analysis Material science

Role in Liquid Crystalline Polymer (LCP) Formation: Comparative Advantage Over Longer Perfluoroalkyl Spacers

In the synthesis of thermotropic liquid crystalline poly(ester-amide)s, the use of tetrafluorosuccinic acid (TFSA, the acid form of the target compound, n=2) as a monomer results in more favorable liquid crystal (LC) formation compared to longer-chain perfluoroalkyl dicarboxylic acids like perfluorosebacic acid (PFSEA, n=8). The study indicates that short aliphatic spacers (n=2 and 6) are more conducive to LC formation, while the longest spacer (n=8) tends to induce a crystal phase [1].

Liquid crystalline polymers Fluorinated materials Polymer synthesis

Unique Synthetic Utility: Specific Transformation to 3,3,4,4-Tetrafluoropyrrolidine-2,5-dithione

Tetrafluorosuccinamide serves as a specific precursor for the synthesis of 3,3,4,4-tetrafluoropyrrolidine-2,5-dithione via thionation with P4S10. This transformation is unique to the fluorinated diamide structure, enabling access to a class of fluorinated heterocycles not readily available from non-fluorinated analogs [1].

Organic synthesis Thioamide chemistry Fluorinated heterocycles

Primary Application Scenarios for Tetrafluorosuccinamide (CAS 377-37-7) Based on Empirical Evidence


High-Performance Polymer Synthesis: A Critical Monomer for Liquid Crystalline Polymers

Leveraging its favorable effect on liquid crystal phase formation, Tetrafluorosuccinamide (or its acid derivative) is an ideal building block for synthesizing thermotropic liquid crystalline polymers (LCPs). These LCPs are used in high-performance applications such as electronics, aerospace, and advanced fiber optics due to their exceptional mechanical properties and thermal stability [1]. Its specific chain length (n=2) provides a distinct advantage over longer-chain fluorinated diacids in achieving and maintaining the desired anisotropic phase.

Synthesis of Unique Fluorinated Heterocycles for Drug Discovery

As a precursor for 3,3,4,4-tetrafluoropyrrolidine-2,5-dithione and other fluorinated sulfur-containing heterocycles, Tetrafluorosuccinamide is a valuable intermediate in medicinal chemistry [2]. These heterocycles can serve as building blocks for novel drug candidates where fluorine incorporation is desired to improve metabolic stability, bioavailability, or target binding affinity. Researchers in pharmaceutical R&D and agrochemical discovery are the primary end-users for this application.

Specialty Coatings and Advanced Materials Requiring Enhanced Thermal Stability

The significantly higher melting point and inherent thermal stability of Tetrafluorosuccinamide make it a preferred choice over non-fluorinated diamides for formulating high-temperature coatings, adhesives, and composite materials . In applications where thermal degradation is a concern, using a fluorinated building block like Tetrafluorosuccinamide can extend the operational lifetime and reliability of the final product.

Technical Documentation Hub

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